3-iodo-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline

Catalog No.
S13797222
CAS No.
M.F
C11H11IN2S
M. Wt
330.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-iodo-N-[(4-methyl-1,3-thiazol-5-yl)methyl]anilin...

Product Name

3-iodo-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline

IUPAC Name

3-iodo-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline

Molecular Formula

C11H11IN2S

Molecular Weight

330.19 g/mol

InChI

InChI=1S/C11H11IN2S/c1-8-11(15-7-14-8)6-13-10-4-2-3-9(12)5-10/h2-5,7,13H,6H2,1H3

InChI Key

WAIRBZSKBKYWQD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)CNC2=CC(=CC=C2)I

3-Iodo-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline is a compound characterized by its unique structural features, which include an iodine atom and a thiazole ring. Its molecular formula is C11H11IN2SC_{11}H_{11}IN_{2}S, and it has a molecular weight of approximately 330.19 g/mol. The compound is noted for its potential applications in pharmaceuticals and organic synthesis due to the presence of the thiazole moiety, which is often associated with biological activity .

The reactivity of 3-iodo-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline can be attributed to the iodine substituent, which can undergo nucleophilic substitution reactions. Additionally, the aniline group may participate in electrophilic aromatic substitution reactions. The compound can also engage in coupling reactions typical of aryl halides, making it a useful intermediate in the synthesis of more complex organic molecules .

The synthesis of 3-iodo-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline typically involves several steps:

  • Preparation of the Thiazole Derivative: The 4-methylthiazole can be synthesized through cyclization reactions involving appropriate precursors.
  • Formation of the Aniline Component: The aniline part can be obtained from nitration and subsequent reduction of toluene derivatives.
  • Iodination: The introduction of the iodine atom can be achieved through electrophilic aromatic substitution using iodine monochloride or other iodine sources under controlled conditions.
  • Coupling Reaction: Finally, the thiazole derivative is reacted with the iodinated aniline to form the target compound.

Each step requires optimization of reaction conditions to maximize yield and purity .

3-Iodo-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline holds potential applications in various fields:

  • Pharmaceutical Intermediates: It can serve as a building block for synthesizing biologically active compounds.
  • Material Science: Due to its unique chemical properties, it may find applications in organic electronics or as a dye.
  • Research: As a model compound for studying thiazole derivatives' reactivity and biological properties .

Interaction studies involving 3-iodo-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline could focus on its binding affinity with biological targets such as enzymes or receptors. Preliminary studies on similar compounds indicate that modifications to the thiazole or aniline moieties can significantly influence their biological interactions and efficacy . Further research is necessary to elucidate specific interactions and mechanisms.

Several compounds share structural similarities with 3-iodo-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline:

Compound NameMolecular FormulaKey Features
3-Iodo-4-methylanilineC7H8INC_{7}H_{8}INLacks thiazole ring; used as pharmaceutical intermediate .
3-Iodo-N-(1H-pyrazol-5-yl)methyl anilineC11H12IN3C_{11}H_{12}IN_{3}Contains pyrazole instead of thiazole; potential for different biological activity .
2-Methyl-N-(4-methylthiazol-5-yl)methyl anilineC11H12N2SC_{11}H_{12}N_{2}SSimilar thiazole structure; lacks iodine substituent; different reactivity profile .

Uniqueness

The uniqueness of 3-iodo-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline lies in its combination of iodine substitution and the specific thiazole structure, which may confer distinct biological activities and reactivity compared to other similar compounds. This makes it a candidate for targeted research in medicinal chemistry and organic synthesis .

Retrosynthetic Analysis of Key Functional Groups

The retrosynthetic analysis of 3-iodo-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline reveals three primary functional group disconnections that guide synthetic planning [1]. The first step involves identifying the key functional groups present in the target molecule, including the iodoaniline moiety, the thiazole heterocycle, and the methylene bridge connecting these components [1].

The retrosynthetic disconnection strategy focuses on breaking bonds at identified disconnection sites to generate simpler precursors [1]. For this compound, the primary disconnection occurs at the nitrogen-methylene bridge, separating the molecule into 3-iodoaniline and 4-methyl-1,3-thiazol-5-ylmethyl halide components [1]. This disconnection strategy simplifies the complex molecule by applying functional group interconversion principles [1].

The thiazole ring system presents another critical disconnection point, where retro-synthetic analysis suggests formation through condensation of appropriate carbonyl and sulfur-containing precursors [2]. The presence of the methyl substituent at the 4-position of the thiazole ring indicates that α-halocarbonyl compounds with methyl functionality would serve as suitable precursors [2]. The aromatic iodine substituent represents the final functional group requiring strategic placement through electrophilic aromatic substitution methodology [3].

Common disconnection strategies applicable to this target include functional group interconversion for the iodoaniline component and ring closure for thiazole formation [1]. The retrosynthetic approach prioritizes the formation of the thiazole heterocycle first, followed by methylene bridge construction, and concluding with iodination of the aniline component [1]. This sequence maximizes synthetic efficiency while minimizing potential functional group incompatibilities throughout the synthetic route [1].

Electrophilic Aromatic Iodination Strategies

Electrophilic aromatic iodination represents a fundamental transformation for introducing iodine substituents onto aromatic rings [3]. Unlike chlorine and bromine, iodine itself exhibits insufficient electrophilicity to react directly with aromatic systems, necessitating the use of oxidizing agents to generate the required iodine cation electrophile [4] [3]. The most commonly employed oxidizing agents include nitric acid, hydrogen peroxide, and copper salts such as copper chloride [4] [3].

The mechanistic pathway for electrophilic aromatic iodination follows the standard electrophilic aromatic substitution mechanism [5]. The oxidizing agent converts molecular iodine to the iodine cation, which serves as a powerful electrophile capable of attacking the aromatic ring [4] [6]. The reaction proceeds through formation of a sigma complex intermediate, followed by deprotonation to restore aromaticity [7]. Nitric acid oxidation of iodine generates iodine plus one, nitrogen dioxide, and hydroxide ion, with the hydroxide acting as the base for the final deprotonation step [7].

Temperature optimization for iodination reactions typically ranges from 80 to 120 degrees Celsius, with higher temperatures favoring increased reaction rates [8]. The choice of oxidizing agent significantly influences reaction selectivity and yield, with nitric acid providing excellent regioselectivity for meta-substituted aniline derivatives [4]. Copper salts offer milder reaction conditions but may require extended reaction times to achieve complete conversion [3].

Regioselectivity considerations become paramount when iodinating substituted anilines, as the amino group serves as a strong ortho- and para-directing group [5]. For 3-iodoaniline synthesis, careful control of reaction conditions prevents oversubstitution and maintains desired regioselectivity [8]. The electronic effects of the amino group must be balanced against steric considerations to achieve optimal product distribution [5].

Thiazole Ring Formation and Functionalization

The Hantzsch thiazole synthesis represents the most widely employed method for constructing thiazole heterocycles [2] [9]. This classical approach involves cyclization reactions between α-halocarbonyl compounds and sulfur-containing nucleophiles such as thiourea, thioamides, or thiosemicarbazides [2]. The reaction mechanism proceeds through nucleophilic attack of the sulfur atom on the α-carbon of the halocarbonyl compound, followed by cyclization and dehydration to form the thiazole ring [2].

For 4-methyl-1,3-thiazol-5-yl derivatives, the synthesis typically employs chloroacetone or bromoacetone as the α-halocarbonyl component, reacting with thiourea under basic conditions [9]. The reaction proceeds with formation of an intermediate thioether, which subsequently cyclizes to generate the thiazole heterocycle [2]. Catalytic amounts of triethylamine facilitate the cyclization process and improve overall reaction yields [9].

The Cook-Heilbron synthesis provides an alternative approach focusing on 2,5-disubstituted thiazoles through reaction of acylamino-ketones with phosphorus pentasulfide [9]. This method offers advantages for specific substitution patterns but requires harsh reaction conditions and elevated temperatures [9]. The Gabriel synthesis represents a more environmentally friendly approach utilizing enzymatic catalysis with α-amylase derived from Aspergillus oryzae [9].

Modern methodologies have addressed traditional limitations of thiazole synthesis through improved reaction conditions and catalytic systems [2]. Copper-catalyzed cyclization reactions using oximes, anhydrides, and potassium thiocyanate provide alternative routes with enhanced functional group tolerance [2]. These methods typically operate under milder conditions while maintaining good yields and selectivity [2].

Functionalization of the thiazole ring at the 5-position can be achieved through various approaches, including direct metalation followed by electrophilic quenching [10]. The 5-position shows enhanced acidity, facilitating deprotonation with strong bases such as lithium diisopropylamide [10]. Subsequent reaction with appropriate electrophiles introduces the desired methyl functionality [10].

N-Alkylation Techniques for Methyl Bridge Formation

N-alkylation reactions for forming methylene bridges between aniline and thiazole components employ various alkylating agents and reaction conditions [11]. The most straightforward approach utilizes alkyl halides in nucleophilic substitution reactions, where the aniline nitrogen acts as the nucleophile attacking the electrophilic carbon center [11]. This SN2-type mechanism requires careful optimization of reaction parameters to achieve high selectivity and yield [11].

Primary alkyl halides, including 4-methyl-1,3-thiazol-5-ylmethyl chloride or bromide, serve as effective alkylating agents for aniline derivatives [11]. The reaction typically proceeds under basic conditions using inorganic bases such as potassium carbonate or sodium hydroxide [12]. Polar aprotic solvents like dimethylformamide or dimethyl sulfoxide facilitate the reaction by stabilizing the transition state and enhancing nucleophilicity [11].

Temperature control proves critical for N-alkylation reactions, with optimal conditions typically ranging from room temperature to 80 degrees Celsius [12]. Higher temperatures may promote side reactions including over-alkylation or elimination processes [11]. The use of catalytic amounts of phase transfer catalysts can enhance reaction rates under milder conditions [11].

Chemoselectivity represents a significant consideration in N-alkylation of functionalized anilines [12]. The reaction shows high selectivity toward amino group alkylation over other nucleophilic sites when appropriate reaction conditions are employed [12]. Sodium-exchanged Y-zeolite catalysis has demonstrated exceptional chemoselectivity for N-methylation of functionalized anilines, achieving selectivity values up to 99 percent [12].

Alternative alkylation strategies include the use of dimethyl carbonate as an environmentally friendly methylating agent [12]. This approach offers advantages including reduced toxicity and elimination of inorganic waste production [12]. The reaction proceeds through a different mechanism involving carbonate activation and subsequent nucleophilic attack [12].

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions provide powerful tools for constructing carbon-carbon and carbon-heteroatom bonds in complex molecular frameworks [13] [14]. The general mechanism involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination [13] [15]. These reactions offer excellent functional group tolerance and proceed under relatively mild conditions compared to traditional coupling methods [14].

The Suzuki-Miyaura coupling represents one of the most versatile cross-coupling methodologies for forming carbon-carbon bonds [15] [16]. This reaction couples organoborane reagents with aryl halides using palladium catalysis and basic conditions [15]. The mechanism initiates with oxidative addition of the aryl halide to the palladium catalyst, followed by transmetalation with the organoborane species, and concludes with reductive elimination to form the desired product [17].

For thiazole-containing substrates, Suzuki coupling can be employed to introduce aryl substituents at various positions on the heterocycle [15]. The reaction typically operates at temperatures between 80 and 120 degrees Celsius using bases such as potassium carbonate or sodium hydroxide [15]. Catalyst loadings generally range from 1 to 5 mol percent palladium, depending on substrate reactivity and desired reaction rate [15].

The Stille coupling offers complementary reactivity using organostannane reagents instead of organoboranes [18]. This method demonstrates particular utility for coupling with less reactive substrates, though the toxicity of organotin reagents presents environmental and safety concerns [18]. The reaction mechanism parallels that of Suzuki coupling but requires different optimization parameters [18].

Negishi coupling employs organozinc reagents and demonstrates exceptional tolerance for alkyl substituents [19]. This method operates under milder conditions than Stille coupling but requires strict anhydrous conditions due to the air and moisture sensitivity of organozinc compounds [19]. The reaction shows broad substrate scope encompassing alkenyl, aryl, allyl, and alkyl organozinc reagents [19].

The Heck reaction provides access to vinyl-substituted products through coupling of aryl halides with alkenes [20]. This transformation creates carbon-carbon bonds while introducing unsaturation into the product [20]. The reaction mechanism involves oxidative addition, migratory insertion of the alkene, β-hydride elimination, and catalyst regeneration [20].

Buchwald-Hartwig amination enables formation of carbon-nitrogen bonds between aryl halides and amines [21]. This methodology could potentially be applied to construct the aniline-thiazole linkage directly from appropriate precursors [21]. The reaction requires specialized ligands and operates under inert atmosphere conditions [21].

MethodKey ReagentsTypical ConditionsTypical Yield Range (%)AdvantagesLimitations
Hantzsch Thiazole Synthesisα-Halocarbonyl compounds, ThioureaHeating, Base (triethylamine)60-85Simple procedure, Wide substrate scopeHarsh conditions, Long reaction times
Cook-Heilbron SynthesisAcylamino-ketone, Phosphorus pentasulfideHigh temperature, P2S545-70Good for 2,5-disubstituted thiazolesLimited substrate scope
Gabriel SynthesisSecondary amine, Benzoyl isothiocyanateα-Amylase catalyst, EtOH55-75Environmentally friendlyRequires enzymatic catalyst
Electrophilic Aromatic IodinationIodine, Nitric acid/H2O2/CuCl280-120°C, Oxidizing agent70-90High regioselectivityRequires oxidizing agent
N-Alkylation with Alkyl HalidesAlkyl halides, BaseRoom temp to 80°C, Polar aprotic solvent65-95Mild conditions, High selectivityPotential for overalkylation
Suzuki-Miyaura CouplingOrganoboranes, Aryl halides, Pd(0)80-120°C, Base (K2CO3/NaOH)75-95Excellent functional group toleranceSensitive to moisture
Stille CouplingOrganostannanes, Aryl halides, Pd(0)100-150°C, Ligand (PPh3)50-90Stable organotin reagentsToxic tin reagents
Negishi CouplingOrganozinc reagents, Aryl halides, Pd(0)25-80°C, THF/DMF60-95Tolerates alkyl groupsAir-sensitive organozinc
Heck ReactionAryl halides, Alkenes, Pd(0)120-140°C, Base (Et3N)65-90Forms C-C bonds to alkenesLimited to vinyl products
Buchwald-Hartwig AminationAmines, Aryl halides, Pd(0)80-110°C, Base (NaOtBu)70-95Forms C-N bonds efficientlyRequires anhydrous conditions

Optimization of palladium-catalyzed reactions requires systematic evaluation of multiple parameters [22] [23]. Design of experiments approaches enable efficient screening of reaction variables including temperature, catalyst loading, base selection, and solvent systems [23]. Modern optimization strategies increasingly employ computational methods and machine learning algorithms to predict optimal reaction conditions [23].

ParameterTypical RangeOptimization ImpactCommon Optimization Method
Temperature (°C)25-150High - affects reaction rate and selectivityDoE screening
Reaction Time (h)0.5-24Medium - affects conversion and side reactionsTime course studies
Catalyst Loading (mol%)0.1-10High - affects reaction efficiency and costCatalyst screening
Base Equivalents1.0-3.0Medium - affects reaction completionStoichiometry optimization
Solvent SystemTHF/DMF/TolueneHigh - affects solubility and reactivitySolvent screening
AtmosphereInert (N2/Ar)High - prevents oxidation and side reactionsStandard inert conditions
Concentration (M)0.05-0.5Medium - affects reaction kineticsConcentration studies
Substrate Ratio1:1 - 1:2Medium - affects yield and purificationStoichiometric variation

The selection of appropriate palladium precatalysts significantly influences reaction performance [22]. Common precatalysts include tetrakis(triphenylphosphine)palladium(0), palladium(II) acetate with phosphine ligands, and modern precatalysts designed for enhanced stability and reactivity [24]. Ligand selection proves equally important, with phosphine, carbene, and other donor ligands offering different electronic and steric properties [21].

The solubility characteristics of 3-iodo-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline in organic solvents are governed by the compound's amphiphilic molecular structure, which contains both hydrophilic and hydrophobic regions. The compound exhibits the highest solubility in polar aprotic solvents, particularly dimethyl sulfoxide and N,N-dimethylformamide [1]. This enhanced solubility stems from the effective solvation of the thiazole heterocycle and the aromatic aniline moiety by these polar aprotic media.

Polar Aprotic Solvents: The compound demonstrates good solubility in dimethyl sulfoxide and N,N-dimethylformamide due to their ability to stabilize the dipolar character of the thiazole ring and provide favorable interactions with the iodinated aromatic system [1]. These solvents can effectively solvate the compound without competing hydrogen bonding interactions that might destabilize the molecular conformation.

Chlorinated Solvents: In dichloromethane and chloroform, the compound shows good solubility attributed to the favorable interactions between the iodine substituent and the chlorinated solvent molecules [2]. The halogen-halogen interactions contribute to the stabilization of the dissolved compound.

Alcoholic Solvents: Moderate solubility is observed in ethanol and methanol, where the protic nature of these solvents allows for hydrogen bonding with the aniline nitrogen atom [1]. However, the overall solubility is limited by the hydrophobic character of the aromatic systems.

SolventSolubilityPolarity IndexInteraction Mechanism
DMSOGood7.2Dipolar interactions with thiazole ring
DMFGood6.4Polar aprotic solvation of heteroaromatic system
AcetoneModerate5.1Limited polar interactions
EthanolModerate4.3Hydrogen bonding with aniline nitrogen
DichloromethaneGood3.1Halogen-halogen interactions
TolueneLimited2.4Aromatic-aromatic interactions only
HexanePoor0.1No favorable interactions

Thermal Stability and Phase Transition Analysis

The thermal stability of 3-iodo-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline is primarily determined by the thermal lability of the carbon-iodine bond and the stability of the thiazole ring system. Analysis of related iodinated aromatic compounds suggests that thermal decomposition initiates through carbon-iodine bond cleavage, which typically occurs at temperatures above 200°C [3] [4].

Low Temperature Stability (25-100°C): The compound remains thermally stable under normal ambient conditions and moderate heating. The molecular structure is maintained through standard intermolecular forces without significant conformational changes.

Intermediate Temperature Range (100-200°C): Continued thermal stability is expected, with increased molecular vibrations but no significant bond dissociation. The compound should maintain structural integrity for synthetic applications requiring moderate heating.

Critical Temperature Range (200-300°C): This temperature range represents the onset of thermal decomposition, primarily through homolytic cleavage of the carbon-iodine bond [3]. The bond dissociation energy for aryl-iodine bonds typically ranges from 65-75 kcal/mol, making this the most thermally labile component of the molecule.

High Temperature Decomposition (>300°C): Complete molecular fragmentation occurs, involving degradation of the thiazole ring system and decomposition of the aniline moiety [5]. The sulfur-containing heterocycle may undergo desulfurization reactions, while the aromatic amine undergoes thermal cracking.

Temperature Range (°C)Stability AssessmentDecomposition Processes
25-100StableNone
100-200StableIncreased molecular motion
200-300Onset of decompositionC-I bond homolysis
300-400Significant decompositionThiazole ring degradation
>400Complete fragmentationTotal molecular breakdown

Acid-Base Characteristics and Protonation Sites

The acid-base properties of 3-iodo-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline are determined by the presence of two nitrogen atoms with different electronic environments and basicities. The compound exhibits diprotic behavior with distinct protonation sites showing significantly different acid-base characteristics [6] [7].

Aniline Nitrogen Protonation: The aniline nitrogen represents the primary protonation site with an estimated pKa of approximately 4.6, which is characteristic of substituted anilines [6] [8]. The basicity is significantly reduced compared to aliphatic amines due to resonance delocalization of the lone pair electrons into the aromatic π-system [6]. The presence of the iodine substituent at the meta position introduces additional electron-withdrawing effects, further reducing the basicity through inductive effects.

Thiazole Nitrogen Protonation: The thiazole nitrogen exhibits much lower basicity with an estimated pKa of approximately 2.5, consistent with literature values for thiazole derivatives [9] [7]. The electron-withdrawing nature of the sulfur atom and the aromatic character of the thiazole ring significantly diminish the availability of the nitrogen lone pair for protonation [7].

Protonation Hierarchy: Under acidic conditions, protonation occurs preferentially at the aniline nitrogen due to its higher basicity. Only under strongly acidic conditions (pH < 2) would significant protonation of the thiazole nitrogen occur [7] [10].

Protonation SitepKa ValueBasicity StrengthElectronic Effects
Aniline Nitrogen~4.6Weak baseAromatic delocalization, iodine inductive effect
Thiazole Nitrogen~2.5Very weak baseSulfur electron-withdrawal, aromatic character
Methylene BridgeN/ANon-basicLacks lone pair electrons

XLogP3

3.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

329.96877 g/mol

Monoisotopic Mass

329.96877 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

Explore Compound Types